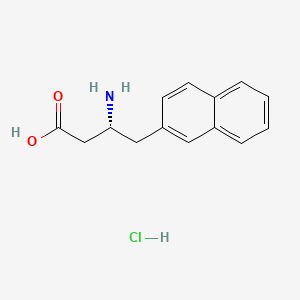

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride

Description

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride (CAS: 269398-90-5) is a chiral amino acid derivative characterized by an R-configuration at the β-carbon and a naphthalen-2-yl substituent. Its molecular formula is C₁₄H₁₅NO₂·HCl, with a molecular weight of 229.27 (excluding HCl; including HCl, the weight is approximately 265.7 g/mol) . The compound is utilized in pharmaceutical research, particularly in peptide synthesis and as a building block for bioactive molecules targeting neurological and oncological pathways. Its physicochemical properties include a predicted boiling point of 430°C, density of 1.219 g/cm³, and pKa of 3.77, reflecting moderate acidity .

Properties

IUPAC Name |

(3R)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSJJEOZKOCDCT-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647466 | |

| Record name | (3R)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331847-02-0, 269398-90-5 | |

| Record name | 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.

Key Reactions: The key reactions include the formation of the naphthalene ring and the introduction of the amino group. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Catalysts: Industrial synthesis often employs catalysts to enhance reaction rates and selectivity.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.

Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Palladium on carbon (Pd/C) and platinum catalysts are used in hydrogenation reactions.

Major Products

The major products formed from these reactions include various naphthalene derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex molecules due to its ability to participate in various chemical reactions, including:

- Oxidation : Forms corresponding ketones or carboxylic acids.

- Reduction : Converts the naphthalene ring to tetrahydronaphthalene derivatives.

- Substitution Reactions : The amino group can participate in nucleophilic substitution to form amides or other derivatives.

Biology

The compound has been studied for its potential role in biochemical pathways and as a ligand for protein binding studies. Notably, it exhibits significant biological activities:

- Modulation of Neurotransmitter Systems : It influences glutamate receptors, which may have implications for treating conditions such as depression and anxiety disorders.

- Enzyme Inhibition : Research indicates that it can inhibit enzymes involved in glutamate metabolism, particularly glutamate dehydrogenase, which is crucial for brain function.

Medicine

In pharmaceutical development, this compound is investigated for its therapeutic effects:

- Precursor for Drug Development : Its unique properties make it a candidate for developing new medications targeting neurological disorders.

- Squalene Synthase Inhibition : A study highlighted its ability to inhibit squalene synthase with an IC₅₀ value of 90 nM, suggesting potential applications in cholesterol biosynthesis modulation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

-

Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit key enzymes involved in metabolic pathways.

- Example Study : A study showed that this compound inhibits squalene synthase effectively, indicating potential therapeutic applications in metabolic disorders.

- Therapeutic Potential : Investigations into its role as a precursor for drug development have shown promise, particularly in the context of metabolic disorders and cancer therapy.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The naphthalene ring can interact with various enzymes and receptors, leading to changes in cellular processes. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Positional Isomers

(a) (S)-3-Amino-4-(naphthalen-2-yl)butanoic Acid Hydrochloride

- CAS : 331847-01-9 .

- Key Differences : The S-enantiomer exhibits distinct stereochemical interactions in biological systems. For example, in receptor binding, the R -form may show higher affinity for certain targets due to spatial compatibility .

- Physicochemical Data : Molecular weight = 265.74 g/mol (including HCl), with identical functional groups but reversed optical activity .

(b) (S)-3-Amino-4-(naphthalen-1-yl)butanoic Acid Hydrochloride

Substituted Phenyl and Heteroaryl Analogs

(a) Fluorinated Derivatives

- Examples: (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride (CAS: 331763-65-6): Enhanced metabolic stability due to fluorine’s electronegativity . (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride (CAS: 270596-53-7): Lower pKa (~3.5) compared to naphthyl analogs, influencing solubility .

(b) Heterocyclic Analogs

- (R)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride (CAS: 269726-88-7): Smaller heterocycle reduces steric bulk but limits aromatic stacking .

(c) Alkyl-Substituted Analogs

Physicochemical and Pharmacokinetic Properties

*LogP: Estimated octanol-water partition coefficient.

Biological Activity

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, a synthetic β-amino acid, has garnered significant attention in the field of pharmacology due to its unique structural properties and biological activities. This compound is characterized by a naphthalene moiety attached to a butanoic acid backbone, contributing to its diverse interactions within biological systems. The following sections detail its biological activity, mechanisms, relevant research findings, and potential therapeutic applications.

- Molecular Formula : C14H15ClN2O2

- Molecular Weight : Approximately 270.73 g/mol

- Structure : Contains both an amino group and a carboxylic acid group, allowing for various biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:

- Glutamate Receptor Modulation : This compound has been shown to influence glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system. It may inhibit enzymes involved in glutamate metabolism, such as glutamate dehydrogenase, which could be beneficial in treating neurological disorders like depression and anxiety.

- GABA Receptor Interaction : Studies indicate that this compound may enhance GABA receptor activity, suggesting its potential role as an anxiolytic or neuroprotective agent. The naphthalene ring facilitates binding to hydrophobic pockets in these receptors, while the amino acid moiety allows for hydrogen bonding and ionic interactions.

Neurological Effects

Research has indicated that this compound exhibits neuroprotective effects by modulating neurotransmitter systems. This is particularly relevant in the context of:

- Anxiety Disorders : Its ability to enhance GABAergic activity suggests potential use as an anxiolytic agent.

- Depression : Modulation of glutamate pathways may provide therapeutic benefits for mood disorders.

Summary of Biological Activity

| Activity Type | Mechanism/Effect | Implications |

|---|---|---|

| Neuroprotective | Modulation of GABA and glutamate receptors | Potential treatment for anxiety/depression |

| Antimicrobial | Activity against bacterial and fungal strains | Potential use in infection control |

Case Studies and Research Findings

- Neuroprotective Studies : A study highlighted the compound's ability to enhance GABA receptor activity, showing promising results in animal models for anxiety reduction. The findings suggest that it could be a viable candidate for developing new treatments for anxiety disorders.

- Enzymatic Inhibition : Research has shown that this compound inhibits glutamate dehydrogenase. This inhibition can lead to altered neurotransmitter levels, which is significant for understanding its role in neurological health.

- Comparative Studies : Comparisons with structurally similar compounds have illustrated how variations in chirality and functional groups can lead to distinct biological properties. For instance, the enantiomer (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid exhibits different activities due to its stereochemistry.

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-3-amino-4-(naphthalen-2-yl)butanoic acid hydrochloride with high enantiomeric purity?

Stereoselective synthesis is critical for this compound. A common approach involves chiral auxiliary-mediated alkylation or asymmetric hydrogenation. For example, Boc-protected intermediates (e.g., Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) are synthesized via enantioselective catalytic methods, followed by deprotection and HCl salt formation . Purity is validated using chiral HPLC (≥99% enantiomeric excess) and specific optical rotation measurements (e.g., +13.5° to +17.5° for related analogs) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity .

- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: 250.12 g/mol for C₁₀H₁₃Cl₂NO₂) .

- Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons (δ 7.2–8.5 ppm for naphthalene) and α-amino protons (δ 3.0–4.0 ppm) .

- Chiral Analysis : Polarimetry or chiral HPLC to validate enantiomeric purity .

Q. What storage conditions are optimal for maintaining stability?

Store at 2–8°C in a desiccator to prevent hydrolysis of the hydrochloride salt. Lyophilized forms show greater stability than solutions .

Advanced Research Questions

Q. How does the stereochemistry of the (R)-enantiomer influence biological activity in enzyme inhibition studies?

The (R)-configuration is critical for binding to chiral active sites. For example, in sitagliptin impurity profiling, the (R)-enantiomer of related analogs exhibits distinct interactions with dipeptidyl peptidase-4 (DPP-4) due to spatial alignment of the naphthalene moiety and amino group . Molecular docking studies suggest that improper stereochemistry reduces binding affinity by >50% .

Q. What strategies resolve contradictions in purity data between commercial sources?

Discrepancies in reported purity (e.g., 95% vs. 97+%) arise from differing analytical protocols. To reconcile:

Q. How is this compound utilized in impurity profiling for pharmaceutical APIs?

As a sitagliptin phosphate impurity standard, it is used to:

Q. What role does the naphthalene moiety play in modulating physicochemical properties?

The hydrophobic naphthalene group enhances:

- Lipophilicity (logP ≈ 2.1), improving membrane permeability.

- Aromatic stacking interactions in receptor binding, as observed in X-ray crystallography of related analogs .

However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., salt forms or co-solvents) .

Methodological Considerations

Q. How to design stability studies for this compound under accelerated conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.